molecular formula C5H4ClNO2 B2821890 3-(Chloromethyl)-1,2-oxazole-5-carbaldehyde CAS No. 2375273-40-6

3-(Chloromethyl)-1,2-oxazole-5-carbaldehyde

Cat. No. B2821890
CAS RN: 2375273-40-6
M. Wt: 145.54
InChI Key: DHTGQIFIDAOKEA-UHFFFAOYSA-N
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Description

The compound “3-(Chloromethyl)-1,2-oxazole-5-carbaldehyde” belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring . Oxazoles are five-membered rings with one oxygen atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

While specific synthesis methods for “3-(Chloromethyl)-1,2-oxazole-5-carbaldehyde” are not available, similar compounds such as “3-(Chloromethyl)pyridine hydrochloride” have been synthesized through a series of reactions involving oxidation, reduction, and reaction with thionyl chloride .


Chemical Reactions Analysis

The reactivity of “3-(Chloromethyl)-1,2-oxazole-5-carbaldehyde” would likely be influenced by the presence of the chloromethyl and carbaldehyde functional groups. For instance, the chloromethyl group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Chloromethyl)-1,2-oxazole-5-carbaldehyde” would depend on its molecular structure. These properties could include color, density, hardness, melting and boiling points, and electrical conductivity .

Scientific Research Applications

Safety and Hazards

While specific safety data for “3-(Chloromethyl)-1,2-oxazole-5-carbaldehyde” is not available, compounds with similar functional groups can pose significant hazards. For example, chloromethyl compounds can cause severe skin burns and eye damage, and are toxic if inhaled .

properties

IUPAC Name

3-(chloromethyl)-1,2-oxazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c6-2-4-1-5(3-8)9-7-4/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTGQIFIDAOKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1CCl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-1,2-oxazole-5-carbaldehyde

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